L-Moses -

L-Moses

Catalog Number: EVT-273408
CAS Number:
Molecular Formula: C21H24N6
Molecular Weight: 360.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-Moses (also known as L-45) is a potent and selective inhibitor of the bromodomain of p300/CBP-associated factor (PCAF), a lysine acetyltransferase. [] PCAF, along with GCN5, belongs to subfamily I of the bromodomain phylogenetic tree. [] Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and other proteins, playing a role in regulating gene expression. [] L-Moses is the first reported cell-active inhibitor specifically targeting the PCAF bromodomain, opening new avenues for studying PCAF's role in various cellular processes. []

Synthesis Analysis

L-Moses is synthesized from (1R,2S)-(−)-norephedrine through iterative cycles of rational inhibitor design. [] The synthesis yields L-Moses in an enantiopure form. [] Further details of the specific steps and reaction conditions are not provided in the analyzed papers.

Molecular Structure Analysis

A co-crystal structure of L-Moses with the homologous bromodomain PfGCN5 from Plasmodium falciparum has been obtained. [] This structure reveals the key interactions responsible for the high selectivity of L-Moses for PCAF and GCN5 bromodomains. [] Specific details about the structure are not provided in the analyzed papers.

Mechanism of Action

L-Moses binds to the PCAF bromodomain and disrupts its interaction with histone H3.3, as demonstrated using a nanoBRET assay in cells. [] By inhibiting this interaction, L-Moses is thought to interfere with PCAF-mediated acetylation and subsequent gene regulation. []

Physical and Chemical Properties Analysis

L-Moses demonstrates good cell permeability and metabolic stability in human and mouse liver microsomes, supporting its potential for in vivo studies. [] No further information on specific physical and chemical properties is provided in the analyzed papers.

Applications
  • Attenuation of Tunicamycin-mediated Neuronal Cell Death: L-Moses has shown potential in protecting neuronal cells from death induced by Tunicamycin, a compound known to cause endoplasmic reticulum stress. [] This suggests potential applications in neurological research and development of therapies for neurodegenerative diseases.
  • Investigation of PCAF-mediated Gene Regulation: L-Moses is a valuable tool for studying the role of PCAF in gene regulation and other cellular processes. [] Its selectivity allows for specific targeting of PCAF, enabling researchers to dissect its contribution to complex biological events.
  • Exploration of Combination Therapies with Tyrosine Kinase Inhibitors: L-Moses, in combination with Tyrosine Kinase Inhibitors (TKIs), has shown promise in inhibiting the growth of FLT3-ITD positive AML cells. [] This suggests potential applications in cancer research and development of new therapeutic strategies for leukemia.
Future Directions
  • Investigating the precise molecular mechanisms underlying its neuroprotective effects. []
  • Exploring its therapeutic potential in preclinical models of neurodegenerative diseases. []
  • Further characterizing its in vivo activity and pharmacokinetic properties. []
  • Developing more potent and selective PCAF bromodomain inhibitors based on the L-Moses scaffold. []
  • Evaluating its potential as a therapeutic agent in combination with other anti-cancer drugs, particularly in FLT3-ITD AML. []

GSK591

  • Compound Description: GSK591 is a protein arginine methyltransferase 5 (PRMT5) inhibitor. In combination with the FLT3 tyrosine kinase inhibitor (TKI) AC220 (Quizartinib), GSK591 displayed synergistic effects in inhibiting the proliferation of FLT3-ITD positive AML cells. This combinatorial effect was not observed in FLT3-WT AML cells. []
  • Relevance: The study that identified L-Moses as a potential therapeutic agent for FLT3-ITD AML also identified GSK591 as a promising candidate. Both compounds were part of a screen of epigenetic inhibitors and exhibited enhanced activity against FLT3-ITD positive AML cells when combined with AC220. While L-Moses targets the PCAF bromodomain, GSK591 targets PRMT5, highlighting the potential of targeting different epigenetic regulators in this disease context. []

LLY283

  • Compound Description: Similar to GSK591, LLY283 is a PRMT5 inhibitor. It also demonstrated increased efficacy in inhibiting FLT3-ITD positive AML cell proliferation and inducing apoptosis when used in combination with the TKI AC220 compared to either agent alone. []

AC220 (Quizartinib)

  • Compound Description: AC220, also known as Quizartinib, is a tyrosine kinase inhibitor that specifically targets FLT3. While it has shown some success in treating FLT3-ITD AML, responses are often incomplete or not sustained. []
  • Relevance: The research that identified L-Moses (SGC-CBP30) focused on finding agents that enhance the activity of AC220 against FLT3-ITD positive AML cells. The study demonstrated that combining L-Moses with AC220 leads to significantly greater inhibition of FLT3-ITD positive AML cell proliferation than either agent alone, indicating a potential synergistic effect. []

UNC1999

  • Compound Description: UNC1999 is an inhibitor of enhancer of zeste homolog 2 (EZH2) and EZH1, both histone methyltransferases. []
  • Relevance: The screening that identified L-Moses as a potential therapeutic for FLT3-ITD AML also highlighted UNC1999. This suggests that, similar to L-Moses, targeting EZH2/H1 might present a viable therapeutic strategy for FLT3-ITD AML. []

GSK343

  • Compound Description: GSK343, like UNC1999, is an inhibitor of the histone methyltransferases EZH2 and EZH1. []
  • Relevance: GSK343 was another epigenetic inhibitor identified in the same screening that highlighted L-Moses. The identification of both compounds in this screen suggests that inhibiting EZH2/H1, along with PCAF, could be a potential therapeutic approach for managing FLT3-ITD positive AML. []

MSO23

  • Compound Description: MSO23 is an inhibitor of protein arginine methyltransferase 1 (PRMT1). []
  • Relevance: MSO23 was identified in the same research as L-Moses. Although both compounds showed potential in the context of FLT3-ITD positive AML, they act on different epigenetic targets. MSO23 targets PRMT1, whereas L-Moses targets the PCAF bromodomain. []

Transforming Growth Factor β (TGF-β)

  • Compound Description: TGF-β is a cytokine that plays complex and often opposing roles in cancer development. [, , , , , ]
  • Relevance: Multiple papers discuss the role of TGF-β in the tumor microenvironment and its complex interplay with other factors. Notably, one study demonstrated that inhibiting TGF-β signaling in fibroblasts led to increased production of Hepatocyte Growth Factor (HGF), promoting tumorigenesis in adjacent epithelial cells. [] This finding highlights the potential of targeting stromal cells, in addition to cancer cells, in therapeutic strategies.

Hepatocyte Growth Factor (HGF)

  • Compound Description: HGF is a growth factor known to promote cell proliferation and motility. It plays a role in tumor development and progression. [, ]
  • Relevance: Research has shown that fibroblasts with impaired TGF-β signaling upregulate HGF production, contributing to the oncogenic potential of nearby epithelial cells. [] This finding suggests a potential indirect link between L-Moses, a compound identified in the context of cancer therapy, and HGF. While L-Moses targets PCAF, understanding the broader signaling network influenced by TGF-β and HGF might offer insights into developing more effective therapeutic strategies.

Epidermal Growth Factor (EGF)

  • Compound Description: EGF is a growth factor known to induce transient ruffling in normal rat kidney (NRK) cells. This response typically subsides within an hour due to cellular off-regulation mechanisms that limit the response to growth factors. []
  • Relevance: Research exploring the role of transforming growth factors in cell ruffling utilized EGF as a control to study the transient nature of growth factor responses in normal cells. [] This research aimed to understand the mechanisms behind the sustained ruffling observed in transformed cells, a characteristic linked to malignancy. While the study did not directly investigate L-Moses, it sheds light on the complex signaling pathways involved in cancer cell behavior, which might be relevant to L-Moses's mechanism of action.

Properties

Product Name

L-Moses

IUPAC Name

(1S,2S)-1-N,1-N-dimethyl-2-N-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine

Molecular Formula

C21H24N6

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C21H24N6/c1-14(19(26(3)4)16-10-6-5-7-11-16)22-20-17-12-8-9-13-18(17)21-24-23-15(2)27(21)25-20/h5-14,19H,1-4H3,(H,22,25)/t14-,19+/m0/s1

InChI Key

MSFPLTWUFWOKBX-IFXJQAMLSA-N

SMILES

CC1=NN=C2N1N=C(C3=CC=CC=C32)NC(C)C(C4=CC=CC=C4)N(C)C

Solubility

Soluble in DMSO

Synonyms

L-Moses; LMoses; L Moses; L-45; L45; L 45

Canonical SMILES

CC1=NN=C2N1N=C(C3=CC=CC=C32)NC(C)C(C4=CC=CC=C4)N(C)C

Isomeric SMILES

CC1=NN=C2N1N=C(C3=CC=CC=C32)N[C@@H](C)[C@H](C4=CC=CC=C4)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.